molecular formula C21H17FN2O3S2 B2930478 (3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894680-65-0

(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2930478
CAS No.: 894680-65-0
M. Wt: 428.5
InChI Key: CDIXSRADUKSZFR-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” belongs to the thieno-thiazinone class of heterocyclic compounds, characterized by a fused thiophene and thiazinone core. This molecule features a 4-fluorobenzyl substituent at position 1 and a (3-methylphenyl)amino-methylene group at position 3 in a Z-configuration.

Properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-3-[(3-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-14-3-2-4-17(11-14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-5-7-16(22)8-6-15/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIXSRADUKSZFR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 894683-86-4, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H15FN2O5S2, with a molecular weight of 458.5 g/mol. Its structure features a thieno[3,2-c][1,2]thiazin core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H15FN2O5S2
Molecular Weight458.5 g/mol
CAS Number894683-86-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects in sensitive cancer cells through mechanisms involving cytochrome P450 enzymes and subsequent DNA adduct formation .

The compound is believed to act by:

  • Inducing Apoptosis : It may trigger programmed cell death in cancer cells.
  • Inhibiting Cell Proliferation : The compound's structure allows it to interfere with cellular replication processes.
  • Modulating Cytochrome P450 Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and activation pathways .

Study 1: Antiproliferative Activity

A study explored the effects of fluorinated derivatives on cancer cell lines. The results indicated that these compounds could induce significant cell death in sensitive lines while showing minimal effects in resistant ones. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the interaction between similar thiazine derivatives and the aryl hydrocarbon receptor (AhR). The findings suggested that these compounds could act as ligands for AhR, leading to the induction of CYP1A1 expression and subsequent antiproliferative effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide C₂₁H₁₆FN₂O₃S₂ 448.5 - 4-fluorobenzyl
- (3-methylphenyl)amino-methylene (Z-configuration)
(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide C₂₀H₁₃F₃N₂O₃S₂ 450.5 - 3-fluorobenzyl
- (2,4-difluorophenyl)amino-methylene (Z-configuration)
(3Z)-1-(3-fluoro-4-methylbenzyl)-3-{[(4-chlorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide* C₂₁H₁₅ClFN₂O₃S₂ 483.9 - 3-fluoro-4-methylbenzyl
- (4-chlorophenyl)amino-methylene (Z-configuration)

*Hypothetical analog included for illustrative purposes.

Key Differences and Implications

Fluorine Substitution: The 4-fluorobenzyl group in the target compound may enhance lipophilicity compared to the 3-fluorobenzyl substituent in the analog from . The (3-methylphenyl)amino group introduces a methyl substituent at the meta position, providing steric bulk without electronic activation, whereas the (2,4-difluorophenyl)amino group in the analog increases polarity and hydrogen-bonding capacity, which could influence solubility and target selectivity .

Bioactivity Trends :

  • Analogs with multiple fluorine atoms (e.g., 2,4-difluorophenyl) often exhibit enhanced metabolic stability due to reduced oxidative degradation. However, excessive fluorination may reduce solubility, as seen in the higher molecular weight (450.5 vs. 448.5) and increased lipophilicity of the difluoro analog .
  • The methyl group in the target compound’s 3-methylphenyl substituent may improve membrane permeability compared to halogenated analogs, though this could come at the cost of reduced target affinity in polar binding pockets .

Synthetic Accessibility :

  • The synthesis of such compounds typically involves multi-step sequences, including cyclocondensation and functional group modifications (e.g., fluorination via nucleophilic aromatic substitution or Suzuki coupling). The target compound’s 3-methylphenyl group may simplify synthesis compared to analogs requiring regioselective fluorination .

Research Findings and Gaps

While structural data and synthetic pathways for thieno-thiazinone derivatives are well-documented , pharmacological studies on the target compound remain sparse. Preliminary data from related analogs suggest moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and antiproliferative effects in cancer cell lines (IC₅₀: 10–50 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.